
Dextroamphetamine-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dextroamphetamine-d5 is a deuterated form of dextroamphetamine, a potent central nervous system stimulant. It is primarily used in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. The deuterium substitution in this compound can provide insights into the metabolic pathways and pharmacokinetics of dextroamphetamine, making it valuable in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dextroamphetamine-d5 involves the introduction of deuterium atoms into the dextroamphetamine molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the target molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include multiple steps such as:
Catalytic Hydrogenation: Using deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.
Deuterated Solvents: Employing deuterated solvents in the reaction mixture to facilitate the incorporation of deuterium atoms.
化学反応の分析
Types of Reactions
Dextroamphetamine-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can replace functional groups in the molecule with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction can produce deuterated amines.
科学的研究の応用
Dextroamphetamine-d5 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and kinetics of dextroamphetamine.
Biology: Helps in studying the biological effects and interactions of dextroamphetamine at the molecular level.
Medicine: Provides insights into the pharmacokinetics and pharmacodynamics of dextroamphetamine, aiding in the development of therapeutic strategies.
Industry: Utilized in the development of deuterated drugs with improved metabolic stability and reduced side effects.
作用機序
Dextroamphetamine-d5 exerts its effects by increasing the release of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. It inhibits the reuptake of these neurotransmitters, leading to increased concentrations in the synaptic cleft. The compound also stimulates the release of these neurotransmitters from synaptic vesicles via vesicular monoamine transporter 2 (VMAT2). These actions enhance neurotransmission and improve attention, wakefulness, and cognitive control .
類似化合物との比較
Similar Compounds
Amphetamine: A non-deuterated form with similar stimulant effects.
Methamphetamine: A more potent stimulant with higher abuse potential.
Lisdexamfetamine: A prodrug that is converted to dextroamphetamine in the body.
Methylphenidate: Another stimulant used in the treatment of ADHD.
Uniqueness
Dextroamphetamine-d5 is unique due to the presence of deuterium atoms, which provide stability and allow for detailed metabolic studies. The deuterium substitution can slow down the metabolic degradation of the compound, leading to prolonged effects and reduced side effects compared to non-deuterated analogs .
特性
分子式 |
C9H13N |
|---|---|
分子量 |
140.24 g/mol |
IUPAC名 |
(2S)-1-(2,3,4,5,6-pentadeuteriophenyl)propan-2-amine |
InChI |
InChI=1S/C9H13N/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3/t8-/m0/s1/i2D,3D,4D,5D,6D |
InChIキー |
KWTSXDURSIMDCE-YIXPALGISA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@H](C)N)[2H])[2H] |
正規SMILES |
CC(CC1=CC=CC=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


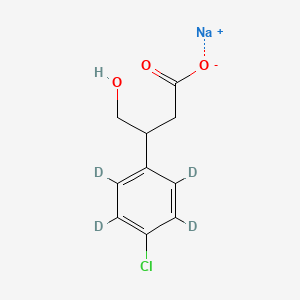
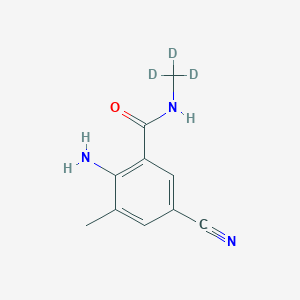
![(R)-4-[(S)-3-Boc-2,2-dimethyl-4-oxazolidinyl]-2-(Boc-amino)-1-butanol](/img/structure/B13441436.png)
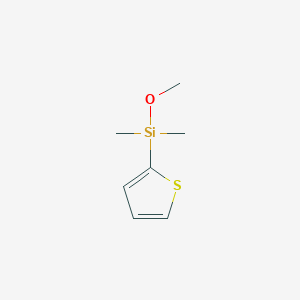
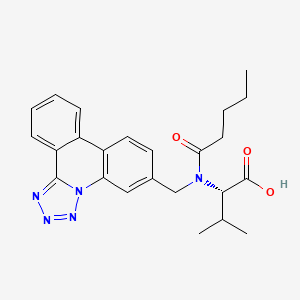
![6-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]-6-oxo-hexanoic Acid Methyl Ester](/img/structure/B13441471.png)
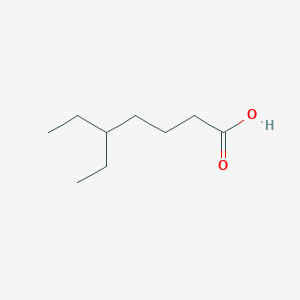


![N-2-[(Dimethylamino)methylene]amino Pemetrexed](/img/structure/B13441489.png)
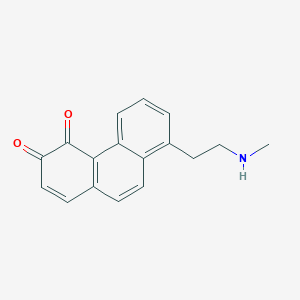
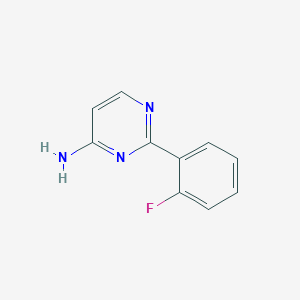
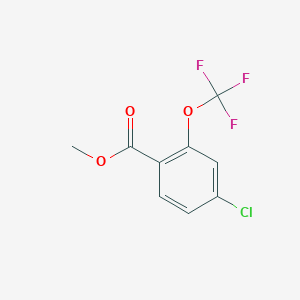
![N-[2-(3,4-diethoxyphenyl)ethyl]-4-(phenylmethyl)-5-thieno[3,2-b]pyrrolecarboxamide](/img/structure/B13441509.png)
